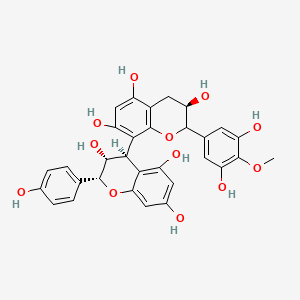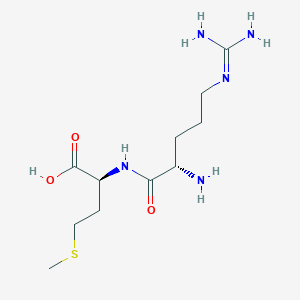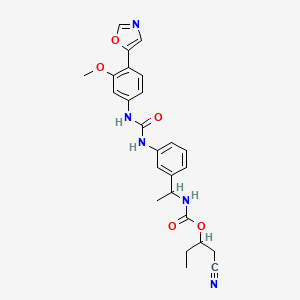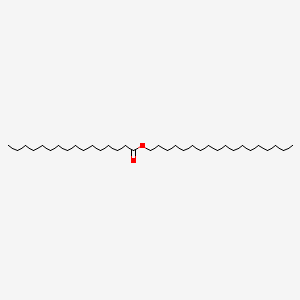
Procyanidin C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is naturally found in various plants, including grape seeds, wine, barley, malt, beer, Betula species, Pinus radiata, Potentilla viscosa, Salix caprea, and Cryptomeria japonica . Procyanidin C2 is known for its potent antioxidant properties and has been studied for its potential health benefits and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through a stereoselective synthesis of benzylated catechin trimer under intermolecular condensation. This process involves using equimolar amounts of dimeric catechin nucleophile and monomeric catechin electrophile, catalyzed by silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds and other plant materials. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound .
化学反应分析
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Condensation: Condensation reactions involve the formation of new bonds between this compound and other molecules, often catalyzed by acids or bases.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as complex condensation products with other phenolic compounds .
科学研究应用
Procyanidin C2 has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic formulations to prevent oxidation and extend shelf life .
Biology:
- Studied for its potential to modulate immune responses by increasing tumor necrosis factor-alpha (TNF-α) secretion in macrophages .
Medicine:
- Investigated for its therapeutic potential in treating androgenic alopecia by promoting hair growth when applied topically .
- Explored for its anti-inflammatory, antibacterial, and anti-tumor properties, making it a candidate for treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, tumors, and obesity .
Industry:
作用机制
Procyanidin C2 exerts its effects through multiple mechanisms:
Antioxidant Activity:
- This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress .
Immune Modulation:
- It modulates the immune response by increasing the secretion of tumor necrosis factor-alpha (TNF-α) and enhancing the activity of macrophages .
Gut Microbiota Regulation:
相似化合物的比较
Procyanidin C2 is part of a larger family of procyanidins, which include various oligomeric and polymeric forms. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant and anti-inflammatory properties.
Procyanidin B2: Another dimeric procyanidin known for its potential health benefits, including anti-inflammatory and anti-tumor activities.
Procyanidin A2: An A-type procyanidin with unique interflavanoid bonds, exhibiting strong antioxidant properties.
Uniqueness of this compound: this compound is unique due to its trimeric structure, which provides distinct biological activities and higher potency compared to its dimeric counterparts. Its ability to modulate immune responses and promote hair growth sets it apart from other procyanidins .
属性
CAS 编号 |
37064-31-6 |
|---|---|
分子式 |
C45H38O18 |
分子量 |
866.8 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
InChI 键 |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















